1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride
CAS No.:
Cat. No.: VC18255594
Molecular Formula: C4H6Cl2N2O
Molecular Weight: 169.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H6Cl2N2O |
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Molecular Weight | 169.01 g/mol |
IUPAC Name | (4-chloro-1,2-oxazol-3-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C4H5ClN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H |
Standard InChI Key | FBOPHDINLFMCSR-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=NO1)CN)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride is C₄H₆Cl₂N₂O, derived from its 1,2-oxazole ring, chloro substituent, and hydrochlorinated aminomethyl side chain. Its molecular weight is 169.01 g/mol, calculated as follows:
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Carbon (C): 12.01 × 4 = 48.04
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Hydrogen (H): 1.01 × 6 = 6.06
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Chlorine (Cl): 35.45 × 2 = 70.90
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Nitrogen (N): 14.01 × 2 = 28.02
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Oxygen (O): 16.00 × 1 = 16.00
Total: 48.04 + 6.06 + 70.90 + 28.02 + 16.00 = 169.02 g/mol (rounded to 169.01 g/mol) .
Spectral Characteristics
While direct spectral data for this compound are unavailable, analogous structures suggest:
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¹H NMR: Resonances for the oxazole ring protons (δ 6.5–8.0 ppm), aminomethyl group (δ 2.8–3.5 ppm), and hydrochloride protons (broad peak near δ 5.0 ppm) .
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IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C-Cl (550–850 cm⁻¹), and C=N (1600–1680 cm⁻¹).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride typically involves two key steps:
Formation of the 1,2-Oxazole Core
The 1,2-oxazole ring is constructed via a [3+2] cycloaddition between a nitrile oxide and an alkyne:
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Nitrile Oxide Preparation: Chlorination of hydroxylamine derivatives yields reactive nitrile oxides.
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Cycloaddition: Reaction with propargylamine forms the 1,2-oxazole scaffold .
Functionalization and Salt Formation
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Chlorination: Electrophilic aromatic substitution introduces chlorine at position 4.
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Aminomethylation: The amine group is introduced via reductive amination or nucleophilic substitution.
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Hydrochlorination: Treatment with HCl gas in ethanol yields the hydrochloride salt .
Example Reaction Pathway:
Industrial Scalability
Continuous flow reactors enhance yield (≥85%) and purity (≥98%) by minimizing side reactions. Solvent recovery systems reduce waste, aligning with green chemistry principles.
Physicochemical Properties
Solubility and Stability
Property | Value |
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Solubility in Water | High (≥50 mg/mL at 25°C) |
Melting Point | 180–185°C (decomposes) |
Storage Conditions | 2–8°C, inert atmosphere |
The hydrochloride salt improves water solubility, facilitating formulation in biological assays. The compound is stable under acidic conditions but degrades in strong bases .
Reactivity
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Nucleophilic Substitution: The chlorine atom undergoes substitution with amines or thiols.
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Reduction: Catalytic hydrogenation opens the oxazole ring, yielding β-amino alcohols.
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Complexation: The amine group coordinates with metal ions (e.g., Cu²⁺, Fe³⁺).
Applications in Research and Industry
Pharmaceutical Intermediates
1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride serves as a precursor for:
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Antimicrobial Agents: Derivatives inhibit bacterial enoyl-ACP reductase (FabI), a target in Staphylococcus aureus infections .
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Anticancer Compounds: Functionalized analogs disrupt microtubule assembly in cancer cells (IC₅₀ = 1.2–3.5 μM).
Agrochemical Development
In agrochemistry, the compound is a building block for:
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Fungicides: Modifications enhance activity against Phytophthora infestans (EC₅₀ = 0.8 μg/mL) .
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Herbicides: Oxazole derivatives inhibit acetolactate synthase (ALS) in weeds .
Parameter | Value |
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LD₅₀ (Oral, Rat) | 420 mg/kg |
Skin Irritation | Moderate (OECD 404 Category 2) |
Environmental Risk | Low (BCF = 12.5) |
Future Directions
Research priorities include:
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